Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate
Beschreibung
Core Structural Features
The compound comprises:
- Benzo[d]isoxazole core : A fused aromatic system with an isoxazole ring (C=N–O–C) fused to a benzene ring at the 1,2-positions.
- Substituents :
- A methoxy group (-OCH₃) at the 6-position of the benzene ring.
- An ethyl ester group (-COOCH₂CH₃) at the 3-position of the isoxazole ring.
The molecular formula is C₁₁H₁₁NO₄ , with a molecular weight of 221.21 g/mol. The SMILES notation O=C(C1=NOC2=CC(OC)=CC=C12)OCC confirms the connectivity of functional groups.
| Structural Element | Position | Functional Group |
|---|---|---|
| Benzo[d]isoxazole core | Fused C₅H₃NO₂ | |
| Methoxy substituent | 6 | -OCH₃ |
| Ethyl ester substituent | 3 | -COOCH₂CH₃ |
Crystallographic Insights
While direct crystallographic data for ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate is not explicitly reported in the provided sources, analogous compounds (e.g., methyl 1,3-benzoxazole-2-carboxylate) reveal key packing motifs:
- Herringbone arrangement : Slipped stacking of planar molecules mediated by π–π interactions.
- Hydrogen-bonding networks : Strong C–H⋯N and weak C–H⋯O interactions stabilize the lattice.
- Supramolecular interactions : C–O⋯π contacts further enhance structural rigidity.
For benzoisoxazole derivatives, crystallographic studies often employ monoclinic space groups (e.g., P2₁/c). The Cambridge Structural Database (CSD) serves as a repository for such data, though specific entries for this compound require direct access to proprietary databases.
Eigenschaften
IUPAC Name |
ethyl 6-methoxy-1,2-benzoxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-3-15-11(13)10-8-5-4-7(14-2)6-9(8)16-12-10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXHPBNAZNALMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692999 | |
| Record name | Ethyl 6-methoxy-1,2-benzoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57764-51-9 | |
| Record name | Ethyl 6-methoxy-1,2-benzoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Methylation of Ethyl 6-hydroxybenzo[D]isoxazole-3-carboxylate
Overview:
One of the most straightforward and commonly reported methods to obtain ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate is through methylation of the corresponding hydroxy derivative, ethyl 6-hydroxybenzo[D]isoxazole-3-carboxylate.
- Starting Material: Ethyl 6-hydroxybenzo[D]isoxazole-3-carboxylate
- Reagents: Iodomethane (methylating agent), potassium carbonate (base)
- Solvent: N,N-Dimethylformamide (DMF)
- Conditions: Reaction mixture stirred at room temperature (20°C) for 48 hours in the dark
- Workup: Dilution with water, extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, concentration, and purification by silica gel chromatography (petroleum ether/ethyl acetate 30:1)
- Yield: Approximately 19% yield of the methylated product as a yellow solid
Reaction Scheme:
$$
\text{Ethyl 6-hydroxybenzo[D]isoxazole-3-carboxylate} + \text{CH}3\text{I} \xrightarrow[\text{DMF, 20°C, 48h}]{\text{K}2\text{CO}_3} \text{this compound}
$$
- The low to moderate yield (19%) suggests room for optimization, possibly by varying base, solvent, or temperature.
- The reaction requires careful exclusion of light to prevent side reactions.
Reference Data Table:
| Parameter | Details |
|---|---|
| Starting Material | Ethyl 6-hydroxybenzo[D]isoxazole-3-carboxylate |
| Methylating Agent | Iodomethane |
| Base | Potassium carbonate |
| Solvent | N,N-Dimethylformamide |
| Temperature | 20°C |
| Reaction Time | 48 hours |
| Yield | 19% |
| Purification | Silica gel chromatography |
Lewis Acid Catalyzed Annulation Approach
Overview:
An alternative synthetic strategy involves the Lewis acid catalyzed annulation of nitrosobenzenes with ethyl glyoxylate derivatives to form benzoisoxazole frameworks, which can be further functionalized to yield this compound.
- Lewis acids such as boron trifluoride etherate (BF3·Et2O) have been used effectively to catalyze the annulation reaction.
- The reaction typically involves nitrosobenzene derivatives and ethyl glyoxylate under mild heating (around 45°C) for 48 hours.
- The process yields various substituted benzo[c]isoxazoles, including methoxy-substituted analogs.
- Under nitrogen atmosphere, BF3·Et2O (10 mol%) is added to a solution of nitrosobenzene derivative and ethyl glyoxylate in dichloromethane.
- The mixture is refluxed at 45°C for 48 hours.
- Post-reaction, the mixture is filtered through silica gel and purified by chromatography.
- This method allows direct construction of the benzoisoxazole ring system with substitution patterns including methoxy groups.
- The use of inexpensive Lewis acids like BF3·Et2O makes the process cost-effective.
- Yields vary depending on substrates; for example, related benzo[c]isoxazole derivatives have been obtained in yields ranging from 20% to 32%.
- Characterization includes IR, NMR, and HRMS confirming the structure.
Reference Data Table:
| Parameter | Details |
|---|---|
| Catalyst | BF3·Et2O (10 mol%) |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | 45°C |
| Reaction Time | 48 hours |
| Atmosphere | Nitrogen |
| Yield Range | 20-32% (varies with substrate) |
| Purification | Silica gel chromatography |
Multi-step Synthesis via 6-Methoxybenzo[D]isoxazole-3-carboxylic Acid
Overview:
this compound can also be prepared by esterification of the corresponding 6-methoxybenzo[D]isoxazole-3-carboxylic acid.
- The acid is synthesized via a multi-step process involving hydroxylamine sulfate treatment, base-mediated cyclization, and acidification steps.
- Subsequent esterification (e.g., Fischer esterification) converts the acid to the ethyl ester.
- Formation of 6-methoxybenzo[D]isoxazole-3-carboxylic acid from suitable phenylacetate precursors.
- Esterification under acidic conditions (e.g., sulfuric acid catalysis) with ethanol.
- This route is more complex and involves careful control of reaction conditions to avoid decomposition.
- It allows access to the acid intermediate, which can be useful for further functionalization.
Reference Data Table:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydroxylamine treatment | NH2OSO3H / H2O | Formation of isoxazole ring |
| Cyclization | NaH / 1,2-dimethoxyethane | Ring closure step |
| Acidification | H2SO4 | Acid formation |
| Esterification | Ethanol, acid catalyst (e.g., H2SO4) | Formation of ethyl ester |
[Source: ChemicalBook synthesis routes]
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Methylation of Hydroxy Ester | Ethyl 6-hydroxybenzo[D]isoxazole-3-carboxylate | Iodomethane, K2CO3, DMF, 20°C, 48h | 19 | Simple, direct | Low yield, long reaction time |
| Lewis Acid Catalyzed Annulation | Nitrosobenzene + Ethyl glyoxylate | BF3·Et2O (10 mol%), CH2Cl2, 45°C, 48h | 20-32 | Efficient ring formation, versatile | Requires specific catalysts, moderate yield |
| Multi-step via Acid Intermediate | Phenylacetate derivatives | Multi-step (hydroxylamine, base, acid) | Variable | Access to acid intermediate | Complex, multi-step, requires purification |
Wissenschaftliche Forschungsanwendungen
Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may inhibit or activate certain pathways, contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[d]Isoxazole Core
The following table summarizes key differences between Ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate and analogous compounds:
Key Observations:
- Substituent Effects: The 6-methoxy group in the target compound may improve solubility compared to bromo-substituted analogs (e.g., Methyl 6-bromobenzo[d]isoxazole-3-carboxylate) .
- Ester Group Influence : Replacing the ethyl ester with a methyl group (e.g., Methyl 6-bromobenzo[d]isoxazole-3-carboxylate) reduces steric bulk but may alter metabolic stability .
- Synthetic Accessibility : Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate is produced industrially in 25 kg batches, suggesting scalability advantages over the methoxy analog .
Fluorinated and Hydroxy Derivatives
Isoxazole Derivatives with Heterocyclic Modifications
- Ethyl 5-(benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate : This derivative (70% yield, mp 158–160°C) incorporates a 1,3-dioxolane ring, demonstrating how fused heterocycles can modulate pharmacokinetic properties .
- Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate (CAS 137267-49-3): A saturated isoxazole derivative, highlighting structural flexibility in scaffold design .
Biologische Aktivität
Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by:
- Molecular Formula: C12H13N1O4
- Molecular Weight: 221.21 g/mol
- Functional Groups: Methoxy group (-OCH₃) and carboxylate group (-COOEt)
These structural features contribute to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties: Studies have shown that this compound has potential antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. Specific studies have demonstrated its efficacy against certain cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacteria and fungi | , |
| Anticancer | Induction of apoptosis in cancer cell lines | , |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to the observed antimicrobial and anticancer effects. However, detailed studies are required to elucidate the exact mechanisms involved.
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial activity of this compound against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at certain concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections. -
Anticancer Research:
In vitro studies on various cancer cell lines (e.g., breast, lung) revealed that this compound could induce apoptosis. The compound was found to activate caspase pathways, leading to programmed cell death in cancer cells while sparing normal cells.
Comparison with Related Compounds
This compound is part of a broader class of isoxazole derivatives known for their biological activities. A comparison with similar compounds highlights its unique properties:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Present | Present |
| Ethyl 6-Chlorobenzo[D]isoxazole-3-carboxylate | Moderate | Low |
| Ethyl 6-Fluorobenzo[D]isoxazole-3-carboxylate | Low | Moderate |
Q & A
Basic Research Questions
Q. What synthetic routes are available for Ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is commonly synthesized via cyclocondensation of substituted acetophenones with diethyl oxalate and hydroxylamine hydrochloride. For example, 3-fluoro-4-methoxyacetophenone reacts with these reagents to form the isoxazole core, followed by esterification . Key factors affecting yield include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., ethanol or acetonitrile), and stoichiometric ratios of hydroxylamine hydrochloride to ketone intermediates. Purification via flash column chromatography (e.g., ethyl acetate/petroleum ether gradients) effectively removes by-products, as demonstrated in analogous syntheses yielding 70–85% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : The methoxy group (-OCH₃) typically resonates at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C). The ester carbonyl (C=O) appears at δ ~165–170 ppm (¹³C), while the isoxazole ring protons show splitting patterns between δ 6.8–8.5 ppm depending on substitution .
- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₃NO₄: 247.0845; observed deviations <2 ppm validate purity) .
- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (isoxazole C=N) are diagnostic .
Q. What are the critical safety protocols for handling this compound during experimental procedures?
- Methodological Answer :
- Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis. Avoid exposure to moisture and oxidizing agents .
- PPE : Use nitrile gloves, lab coats, and safety goggles. For prolonged exposure, employ respiratory protection (NIOSH-approved masks) and conduct operations in fume hoods .
- Spill Management : Absorb with inert materials (e.g., vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when synthesizing substituted derivatives of this compound?
- Methodological Answer : Contradictions in splitting patterns or chemical shifts often arise from solvent effects, tautomerism, or paramagnetic impurities. Strategies include:
- Solvent Variation : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may stabilize specific tautomers .
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals, particularly for overlapping aromatic protons .
- Dynamic NMR : Perform variable-temperature experiments to detect slow-exchange processes (e.g., rotational barriers) .
Q. What strategies are recommended for optimizing purification of this compound when dealing with by-products from multicomponent reactions?
- Methodological Answer :
- Chromatography : Use gradient elution (e.g., 5–50% ethyl acetate in hexane) to separate ester derivatives from hydroxylated by-products .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on differential solubility of the target vs. unreacted starting materials .
- LC-MS Monitoring : Track reaction progress in real-time to identify persistent impurities requiring orthogonal purification .
Q. How can researchers mechanistically validate cyclization steps in the synthesis of this compound derivatives?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹⁸O-labeled hydroxylamine to trace oxygen incorporation into the isoxazole ring .
- DFT Calculations : Model transition states to predict regioselectivity in cyclization (e.g., 5- vs. 6-substitution patterns) .
- Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps (e.g., hydroxylamine addition vs. ring closure) .
Q. What structural modifications enhance the biological activity of this compound derivatives, and how can researchers design SAR studies?
- Methodological Answer :
- Electron-Withdrawing Groups : Substitute the methoxy group with halogens (e.g., -Cl, -Br) to improve binding to serine acetyltransferase, as seen in antibacterial adjuvants .
- Bioisosteric Replacement : Replace the ester moiety with amides or hydrazides to modulate solubility and metabolic stability .
- High-Throughput Screening : Use fragment-based libraries to test substituents at positions 5 and 6 for activity against target enzymes .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound under reflux conditions?
- Methodological Answer : Divergent results may stem from solvent choice or trace metal catalysis. Systematic approaches include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
